Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate
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Overview
Description
Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate is an organic compound belonging to the class of phenoxyacetic acid derivatives This compound is characterized by its complex structure, which includes a chlorophenyl group, a hydroxyethyl group, and a phenoxyacetate moiety
Preparation Methods
The synthesis of Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenylacetic acid with ethylene oxide to form 3-chlorophenyl-2-hydroxyethylamine. This intermediate is then reacted with 4-(2-bromoethyl)phenol to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Scientific Research Applications
Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate is unique due to its specific structural features. Similar compounds include:
Phenoxyacetic acid derivatives: These compounds share the phenoxyacetate moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorophenyl compounds: These compounds contain the chlorophenyl group and exhibit similar reactivity patterns but may have different applications and effects.
Properties
Molecular Formula |
C20H23ClNO4- |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]propanoate |
InChI |
InChI=1S/C20H24ClNO4/c1-13(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-14(2)20(24)25/h3-9,11,13-14,19,22-23H,10,12H2,1-2H3,(H,24,25)/p-1 |
InChI Key |
BXYUSKBKDUMWJY-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(C)C(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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